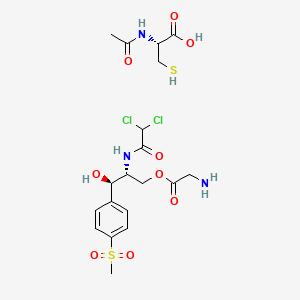

Thiamphenicol glycinate acetylcysteine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20192-91-0 |

|---|---|

Molecular Formula |

C19H27Cl2N3O9S2 |

Molecular Weight |

576.5 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate |

InChI |

InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1 |

InChI Key |

PEGBMQRZXOKYCO-XGBIXHFLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O |

Origin of Product |

United States |

Mechanistic Investigations of Thiamphenicol Glycinate Acetylcysteine Functionality

Enzymatic Hydrolysis and Prodrug Activation Pathways

Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteine is designed as a prodrug, meaning it is administered in an inactive form and is converted to its active components within the body. This activation is a critical step, initiated by specific enzymes present in tissues.

Role of Tissue Esterases in Thiamphenicol Glycinate Ester Release

The activation of TGA is primarily mediated by tissue esterases. wikipedia.org These enzymes are ubiquitous in the body and function to hydrolyze ester bonds. wikipedia.org TGA is a combination of thiamphenicol glycinate ester (TAFGE) and N-acetylcysteine (NAC). wikipedia.org Upon administration and contact with tissues, esterases catalyze the hydrolysis of the ester linkage in the TGA molecule. wikipedia.org This enzymatic reaction cleaves the compound, releasing both the antibiotic component, TAFGE, and the mucolytic agent, NAC. wikipedia.org

Following this initial separation, TAFGE itself undergoes further rapid hydrolysis by the same tissue esterases. This second step releases the active antibiotic, thiamphenicol (TAP), which is then able to exert its antibacterial effects. wikipedia.org This two-step enzymatic process ensures the targeted release of both active substances at the site of action.

Liberation Kinetics of Thiamphenicol and N-Acetylcysteine Metabolites

The rate at which the active metabolites are liberated is crucial for the compound's efficacy. Studies on the pharmacokinetics of TGA provide insight into this process. Following subcutaneous administration of TGA in animal models, the active antibiotic, thiamphenicol, is detected in the system rapidly. nih.gov

In one study involving guinea pigs infected with Haemophilus influenzae, serum and lung concentrations of thiamphenicol were measured by HPLC after a single 15 mg/kg dose of TGA. nih.gov Serum levels of thiamphenicol were elevated within one hour of administration and remained detectable for a full 24 hours. nih.gov Notably, the concentration of thiamphenicol in lung tissue was comparable to the peak serum levels but decreased at a slower rate, indicating sustained levels of the active antibiotic at a key site of respiratory infection. nih.gov

Table 1: Thiamphenicol (TAP) Concentration Over Time After TGA Administration This table is based on descriptive findings from the cited study and illustrates the kinetic profile.

| Time Post-Administration | Serum TAP Concentration | Lung Tissue TAP Concentration |

| 1 Hour | Elevated | Comparable to Peak Serum |

| 3-12 Hours | Gradual Decrease | Higher than Serum; Slower Decrease |

| 24 Hours | Detectable | Detectable |

| Source: Adapted from data in PubMed. nih.gov |

The kinetics of N-acetylcysteine release involves its reaction with cupric ions, which can catalyze its autoxidation. mdpi.com The process can involve the formation of intermediate complexes, highlighting the complex reactivity of the thiol component once liberated. mdpi.com

Molecular Mechanisms of Thiamphenicol Action

Once liberated from its prodrug form, thiamphenicol acts as a potent inhibitor of bacterial growth by targeting a fundamental cellular process.

Bacterial Protein Synthesis Inhibition through Ribosomal Binding

Thiamphenicol's primary mechanism of action is the inhibition of bacterial protein synthesis. patsnap.com It achieves this by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating mRNA into protein. patsnap.com The antibiotic binds to the 50S subunit of the 70S bacterial ribosome. patsnap.compnas.org This binding is highly selective for prokaryotic ribosomes, which accounts for its therapeutic effect against bacteria with relatively lower toxicity to eukaryotic human cells, which possess 80S ribosomes. patsnap.com

More specifically, thiamphenicol binds within the peptidyl transferase center (PTC), a critical region of the 50S subunit. patsnap.comnih.gov It occupies the A-site of the PTC, the very location where the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA) substrate is supposed to bind. pnas.orgnih.govosti.gov By physically obstructing this site, thiamphenicol acts as a competitive inhibitor, preventing the proper alignment of the aa-tRNA. patsnap.comnih.gov This blockade disrupts the elongation phase of protein synthesis by inhibiting the formation of peptide bonds, leading to the premature termination of the growing polypeptide chain. patsnap.com The inability to synthesize essential proteins ultimately halts bacterial growth and proliferation. patsnap.com

Impact on Bacteriostatic and Bactericidal Activities at Defined Concentrations

The effect of an antibiotic can be either bacteriostatic, where it inhibits bacterial growth, or bactericidal, where it actively kills the bacteria. youtube.com The distinction is not always absolute and can depend on the antibiotic's concentration, the bacterial species, and the growth conditions. oup.com

Thiamphenicol, like its analogue chloramphenicol (B1208), exhibits both types of activity. oup.comnih.gov It is generally considered a bacteriostatic agent against a broad range of bacteria by halting protein synthesis. omicsonline.org However, at clinically achievable concentrations, it demonstrates bactericidal activity against specific, highly susceptible pathogens. nih.gov For instance, chloramphenicol has been shown to be bactericidal against common meningitis pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis. nih.gov Conversely, it typically acts as a bacteriostatic agent against gram-negative bacilli of the Enterobacteriaceae family and Staphylococcus aureus. nih.gov

Table 2: Bacteriostatic and Bactericidal Activity of Thiamphenicol/Chloramphenicol Against Various Pathogens

| Bacterial Species | Predominant Activity | Citation(s) |

| Streptococcus pneumoniae | Bactericidal | oup.com, nih.gov |

| Haemophilus influenzae | Bactericidal | nih.gov |

| Neisseria meningitidis | Bactericidal | nih.gov |

| Staphylococcus aureus | Bacteriostatic | oup.com, nih.gov |

| Bacteroides fragilis | Bacteriostatic | asm.org |

| Enterobacteriaceae | Bacteriostatic | nih.gov |

Resistance Profile in the Presence of Beta-Lactamase and Nitroreductase Enzymes

Bacterial resistance to antibiotics is a significant challenge, often mediated by enzymes that inactivate the drug.

Beta-Lactamase: Beta-lactamase enzymes confer resistance by hydrolyzing the amide bond in the beta-lactam ring, a core structure of penicillin and cephalosporin (B10832234) antibiotics. nih.govyoutube.com Since thiamphenicol is not a beta-lactam antibiotic and lacks this ring structure, it is not a substrate for beta-lactamase enzymes. europa.eu Therefore, bacterial production of beta-lactamases does not provide resistance to thiamphenicol.

Nitroreductase: Resistance to chloramphenicol can be mediated by nitroreductase enzymes, which catalyze the reduction of the aromatic nitro group on the chloramphenicol molecule. asm.orgnih.gov This modification inactivates the antibiotic. nih.gov A key structural feature of thiamphenicol is the replacement of this p-nitro group with a methylsulfonyl group (-SO2CH3). oup.com This fundamental chemical difference makes thiamphenicol inherently resistant to inactivation by bacterial nitroreductases, as it lacks the target nitro group for these enzymes to act upon. asm.orgnih.gov This gives it an advantage against bacteria that have developed this specific mechanism of resistance to chloramphenicol. asm.orgnih.gov Similarly, thiamphenicol is not a substrate for chloramphenicol acetyltransferase (CAT), another enzyme that inactivates chloramphenicol by acetylation, further broadening its effectiveness against resistant strains. patsnap.comyoutube.com

Table 3: Effect of Bacterial Resistance Enzymes on Antibiotic Activity

| Resistance Enzyme | Effect on Thiamphenicol | Effect on Other Antibiotics | Citation(s) |

| Beta-Lactamase | No effect (Not a substrate) | Inactivates Beta-Lactams (e.g., Penicillin) | nih.gov, youtube.com |

| Nitroreductase | No effect (Lacks nitro group) | Inactivates Chloramphenicol | asm.org, nih.gov |

| Chloramphenicol Acetyltransferase (CAT) | No effect (Not a substrate) | Inactivates Chloramphenicol | patsnap.com, youtube.com |

Cellular and Biochemical Mechanisms of N-Acetylcysteine Action

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and exhibits a range of therapeutic effects rooted in its chemical structure and biochemical interactions. nih.govnih.gov Its mechanisms of action are diverse, extending from breaking down mucus to modulating complex cellular signaling pathways involved in oxidative stress and inflammation. mdpi.comumich.edu

The primary structure of mucus is composed of mucin glycoproteins, which form a complex, viscoelastic gel. nih.gov These glycoproteins are interconnected by disulfide bonds (-S-S-) between cysteine-rich domains, creating a dense, three-dimensional network. nih.gov The mucolytic action of NAC is attributed to its free sulfhydryl group (-SH). researchgate.netdrugbank.com This group acts as a reducing agent, cleaving the disulfide bonds within the mucoprotein matrix. amazonaws.comorganiclinic.compatsnap.com This depolymerization of the mucin oligomers reduces the viscosity and tenacity of mucus, making it easier to clear from the respiratory tract. umich.edupatsnap.comumich.edu This mechanism is particularly relevant in respiratory conditions characterized by the overproduction of thick mucus. mdpi.comresearchgate.net

NAC's most prominent role is as a potent antioxidant, a function it achieves through both indirect and direct pathways. nih.govamazonaws.com It is a stable and bioavailable precursor for a critical endogenous antioxidant, and it can also interact directly with harmful reactive species. mdpi.comacs.org

The most significant antioxidant function of NAC is its role as a precursor to L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH). nih.govpatsnap.comyoutube.com Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant. nih.govnih.govnih.gov The availability of cysteine is the rate-limiting step in GSH production. patsnap.comnih.gov By providing a steady supply of L-cysteine, NAC effectively replenishes and maintains intracellular GSH levels. mdpi.comnih.govtiktok.com This enhanced GSH pool protects cells from damage caused by oxidative stress, which is implicated in numerous diseases. nih.gov

Table 1: Key Molecules in the Glutathione Synthesis Pathway Supported by NAC

| Molecule | Role in the Pathway | Significance |

|---|---|---|

| N-Acetylcysteine (NAC) | Prodrug/Precursor | Delivers L-Cysteine into the cell for glutathione synthesis. nih.gov |

| L-Cysteine | Rate-Limiting Substrate | An essential amino acid required for the first step of glutathione synthesis. nih.govamazonaws.com |

| Glutathione (GSH) | Primary Endogenous Antioxidant | Neutralizes reactive oxygen species and detoxifies harmful compounds. nih.govnih.gov |

| Glutamate-cysteine ligase (GCL) | Enzyme | Catalyzes the rate-limiting step of combining glutamate and cysteine. nih.gov |

| Glutathione Synthetase (GS) | Enzyme | Catalyzes the final step, adding glycine to form glutathione. nih.gov |

While its primary antioxidant effect is indirect via GSH synthesis, NAC can also act as a direct scavenger of certain reactive oxygen species (ROS). researchgate.netnih.gov The sulfhydryl group in NAC can directly interact with and neutralize highly reactive oxidants such as the hydroxyl radical (•OH) and hydrogen peroxide (H2O2). researchgate.netmdpi.com Studies have demonstrated that NAC can reduce ROS production in cells exposed to oxidative stress. mdpi.comnih.govmdpi.com However, its reactivity with some major ROS, like superoxide (B77818) radicals, is considered slow, making its role as a direct scavenger secondary to its function in GSH replenishment. acs.org

Certain metal ions can catalyze oxidative reactions, leading to increased free radical production and cellular damage. mdpi.com NAC has been shown to act as a chelating agent, binding to various transition and heavy metals. researchgate.netnih.govnih.gov The thiol and carboxyl groups of NAC can form stable complexes with metal ions, reducing their toxic potential and facilitating their removal from the body. mdpi.comnih.govnih.gov This mechanism is protective against toxicity induced by metals such as mercury, lead, cadmium, and arsenic. researchgate.netsemanticscholar.org Research indicates that NAC can chelate these toxic metals with little to no effect on essential minerals like zinc and copper. researchgate.net

Table 2: Heavy Metals Chelated by N-Acetylcysteine

| Metal | Reported Effect of NAC Chelation | Source |

|---|---|---|

| Mercury (Hg) | Animal and human studies show NAC chelates mercury. | researchgate.netsemanticscholar.org |

| Lead (Pb) | Human studies show NAC can remove lead. | nih.govsemanticscholar.org |

| Cadmium (Cd) | Animal studies demonstrate NAC's chelating effect on cadmium. | researchgate.netsemanticscholar.org |

| Arsenic (As) | Shown to be removed in animal and human studies. | researchgate.netsemanticscholar.org |

| Gold (Au) | Human and animal studies report removal of gold. | researchgate.netsemanticscholar.org |

| Chromium (Cr) | Reported to chelate chromium. | researchgate.netnih.gov |

NAC exerts significant anti-inflammatory effects by modulating key signaling pathways. nih.govmdpi.com A primary target is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govresearchgate.net NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. researchgate.net Under normal conditions, it is held inactive in the cytoplasm. In response to inflammatory stimuli, NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines. nih.gov NAC has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the production of inflammatory mediators. nih.govresearchgate.netnih.gov This leads to a reduction in the levels of key pro-inflammatory cytokines. researchgate.net

Table 3: Pro-inflammatory Cytokines Modulated by N-Acetylcysteine

| Cytokine | Function | Effect of NAC |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | A central regulator of inflammation. | Suppresses release and expression. nih.govresearchgate.net |

| Interleukin-1 beta (IL-1β) | Mediates inflammatory responses. | Inhibits synthesis and release. nih.govresearchgate.netresearchgate.net |

| Interleukin-6 (IL-6) | Involved in both acute and chronic inflammation. | Reduces production. nih.govmdpi.comresearchgate.net |

| Interleukin-8 (IL-8) | A chemoattractant for neutrophils. | Decreases concentrations. mdpi.comresearchgate.net |

Anti-inflammatory Cascade Modulation

Interference with Inflammatory Mediator Release

The anti-inflammatory effects of thiamphenicol glycinate acetylcysteine are largely attributed to its N-acetylcysteine (NAC) component. NAC has been shown to modulate inflammatory processes by interfering with the release of key inflammatory mediators. As a potent antioxidant, NAC can reduce oxidative stress, a key trigger for inflammatory responses in airway epithelial cells and macrophages. nih.gov By scavenging reactive oxygen species (ROS), NAC helps to mitigate the cascade of events that leads to the synthesis and release of pro-inflammatory molecules. nih.gov

In the context of respiratory conditions, inflammation often leads to the hyperplasia and metaplasia of goblet cells, resulting in excessive mucus secretion. nih.gov NAC's ability to interfere with inflammatory pathways can help to normalize the function of these cells. Furthermore, in human airway smooth muscle cells, NAC has demonstrated the ability to inhibit the production of eotaxin and monocyte chemotactic protein (MCP)-1, which are involved in attracting inflammatory cells to the site of inflammation. nih.gov

Studies have also indicated that NAC can decrease the release of elastase-rich granules from neutrophils, which are a significant source of tissue-damaging enzymes during inflammation. nih.gov By reducing the release of these and other inflammatory mediators, the N-acetylcysteine component of this compound contributes to the resolution of inflammation in the respiratory tract.

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

A central mechanism through which N-acetylcysteine (NAC), a key component of this compound, exerts its anti-inflammatory effects is by inhibiting the activation of nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com

In various cell types, including bronchial epithelial cells, the activation of NF-κB is a redox-sensitive process. nih.govnih.gov Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), is a potent activator of NF-κB. nih.gov NAC, as a precursor to the antioxidant glutathione and a direct ROS scavenger, helps to restore the cellular redox balance, thereby preventing the activation of NF-κB. nih.govamazonaws.com

Research has shown that NAC can suppress the activation of IκB kinases (IKKα and IKKβ), which are essential for the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting IKK, NAC prevents the translocation of NF-κB to the nucleus, thus blocking the transcription of its target inflammatory genes. nih.gov This inhibitory action on the NF-κB signaling pathway is a cornerstone of the anti-inflammatory functionality of the acetylcysteine moiety within this compound. nih.govnih.gov

Effects on Cytokine and Chemokine Expression Profiles

The N-acetylcysteine (NAC) component of this compound has a demonstrable effect on the expression profiles of various cytokines and chemokines involved in the inflammatory response. By inhibiting the NF-κB signaling pathway, NAC can downregulate the production of several pro-inflammatory cytokines. nih.govnih.gov

In clinical studies involving patients with Chronic Obstructive Pulmonary Disease (COPD), oral administration of NAC has been associated with a reduction in sputum concentrations of Interleukin-8 (IL-8), a potent neutrophil chemoattractant. nih.gov Furthermore, a decrease in serum IL-8 levels has also been observed following prolonged NAC intake in COPD patients. nih.gov

In a study on patients with sepsis, the administration of NAC was found to significantly decrease plasma levels of IL-8. nih.gov However, in the same study, IL-6 concentrations decreased in all patients, irrespective of whether they received NAC or a placebo. nih.gov In a mouse model of COPD, NAC was shown to downregulate pro-inflammatory cytokines including IL-1β, interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and IL-18. nih.gov

The table below summarizes the observed effects of N-acetylcysteine on the expression of key cytokines and chemokines.

| Cytokine/Chemokine | Cell/System Studied | Observed Effect of N-acetylcysteine |

| Interleukin-8 (IL-8) | Sputum of COPD patients | Decrease |

| Interleukin-8 (IL-8) | Serum of COPD patients | Decrease |

| Interleukin-8 (IL-8) | Plasma of septic patients | Decrease |

| Interleukin-6 (IL-6) | Plasma of septic patients | No significant change compared to placebo |

| Interleukin-1β (IL-1β) | Mouse COPD model | Decrease |

| Interferon-γ (IFN-γ) | Mouse COPD model | Decrease |

| Tumor Necrosis Factor-α (TNF-α) | Mouse COPD model | Decrease |

| Interleukin-18 (IL-18) | Mouse COPD model | Decrease |

Tissue Regeneration and Epithelial Repair Mechanisms

The N-acetylcysteine (NAC) component of this compound plays a role in promoting tissue regeneration and epithelial repair, particularly in the context of respiratory tract damage caused by infection and inflammation. The airway epithelium serves as a critical barrier, and its integrity is often compromised during respiratory illnesses. pillintrip.com

One of the key mechanisms by which NAC aids in epithelial repair is through its antioxidant properties. Oxidative stress can damage epithelial cells and impair their ability to proliferate and differentiate, which is essential for wound healing. researchgate.netphysiology.org By reducing oxidative stress, NAC helps to create a more favorable environment for epithelial cell survival and function. researchgate.netphysiology.org

Furthermore, NAC has been shown to inhibit alveolar epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. physiology.org This transition is implicated in the development of fibrosis and can hinder proper tissue repair. By preserving the epithelial phenotype, NAC helps to maintain the integrity of the alveolar lining. physiology.org

In studies on wound healing, NAC has been observed to promote re-epithelialization. nih.gov For instance, in a murine model of type II diabetes, which is known to impair wound healing, topical application of a 5% NAC hydrogel was found to improve the speed of wound closure, likely by enhancing dermal proliferation. nih.govnih.gov While this research was not conducted in the respiratory tract, it highlights the potential of NAC to support regenerative processes. The mucolytic action of NAC also contributes indirectly to epithelial repair by helping to clear accumulated mucus, which can harbor bacteria and inflammatory cells that perpetuate tissue damage. amazonaws.com

Bronchospasm-Combating Effects at the Cellular Level

While this compound is not primarily classified as a bronchodilator, its N-acetylcysteine (NAC) component possesses properties that can indirectly help in managing conditions associated with bronchospasm. Bronchospasm, the constriction of the airways, is a common feature of various respiratory diseases and can be exacerbated by inflammation and mucus plugging.

The primary contribution of NAC in this regard is its potent mucolytic activity. amazonaws.com By breaking the disulfide bonds in mucoproteins, NAC reduces the viscosity of airway mucus. amazonaws.com This thinning of the mucus makes it easier to clear from the airways, which can alleviate the mechanical obstruction that contributes to airflow limitation and the sensation of chest tightness in bronchospastic conditions. wikipedia.org

Furthermore, the anti-inflammatory actions of NAC can help to reduce the underlying inflammation that often triggers or worsens bronchospasm. wikipedia.org By modulating the release of inflammatory mediators and inhibiting inflammatory cell infiltration, NAC can contribute to a reduction in airway hyperresponsiveness. However, it is important to note that in some individuals, particularly those with asthma, inhaled NAC has been associated with the potential to induce bronchospasm, and therefore its use in this context requires caution. wikipedia.org

Antimicrobial Research on Thiamphenicol Glycinate Acetylcysteine

Spectrum of Antibacterial Activity Investigations

Thiamphenicol (B1682257), the active antibiotic component of thiamphenicol glycinate (B8599266) acetylcysteine, is a broad-spectrum antimicrobial agent. nih.govnih.gov Its efficacy has been evaluated against a wide range of clinically significant bacteria. Research indicates that the addition of N-acetylcysteine does not interfere with the antibacterial activity of thiamphenicol. nih.govplos.org In fact, for 87.5% of tested strains in one study, the minimum inhibitory concentrations (MIC) of thiamphenicol and thiamphenicol glycinate acetylcysteine were identical when measured in terms of thiamphenicol content.

Efficacy Against Gram-Positive Bacterial Strains

Thiamphenicol has demonstrated significant activity against various Gram-positive bacteria, which are common causes of respiratory tract infections.

Studies have shown its effectiveness against Streptococcus pneumoniae, including strains that are resistant to penicillin. nih.govnih.gov Research has confirmed high antimicrobial activity against S. pneumoniae, with MIC50 and MIC90 values reported as 0.5 mg/L and 1-2 mg/L, respectively. nih.govnih.gov Furthermore, 96.7% of S. pneumoniae strains, including those with reduced susceptibility to penicillin, were inhibited by thiamphenicol at a concentration of 2 mg/L or less. nih.gov Even 88.1% of erythromycin-resistant S. pneumoniae strains showed high susceptibility to thiamphenicol. nih.gov

The compound is also active against Staphylococcus aureus, including some methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains. nih.gov However, its activity against methicillin-resistant S. aureus may be limited compared to other antibiotics like amoxicillin (B794) plus clavulanic acid. nih.gov In one study, thiamphenicol increased biofilm formation in some resistant S. aureus strains, an effect that was neutralized by the presence of N-acetylcysteine. nih.govnih.gov

Other Gram-positive pathogens susceptible to thiamphenicol include Streptococcus pyogenes. nih.govnih.gov

Interactive Data Table: In Vitro Activity of Thiamphenicol against Gram-Positive Bacteria

| Bacterial Strain | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | 16 | - | 0.5 | 1-2 | nih.govnih.gov |

| Streptococcus pneumoniae (penicillin-reduced susceptibility) | - | ≤2 for 90.6% of strains | - | - | nih.gov |

| Streptococcus pneumoniae (erythromycin-resistant) | - | <2 for 88.1% of strains | - | - | nih.gov |

| Staphylococcus aureus | 16 | - | - | - | nih.govnih.gov |

| Streptococcus pyogenes | - | - | - | - | nih.govnih.gov |

Efficacy Against Gram-Negative Bacterial Strains

Thiamphenicol also exhibits a broad spectrum of activity against Gram-negative bacteria, particularly those implicated in respiratory infections.

It has been shown to be effective against Haemophilus influenzae, including ampicillin-resistant strains. nih.govnih.gov In one study, 76.9% of ampicillin-resistant H. influenzae strains were susceptible to thiamphenicol with a MIC of less than 2 mg/L. nih.gov The activity of thiamphenicol against H. influenzae has been reported to be greater than that of erythromycin (B1671065) and amoxicillin. nih.govplos.org

Other susceptible Gram-negative pathogens include Moraxella catarrhalis and Klebsiella pneumoniae. nih.gov The activity of thiamphenicol against M. catarrhalis was found to be equivalent to erythromycin and higher than amoxicillin. nih.govplos.org However, similar to its effect on resistant S. aureus, thiamphenicol was observed to increase biofilm formation in some resistant K. pneumoniae strains, which was counteracted by the N-acetylcysteine component. nih.govnih.gov

Interactive Data Table: In Vitro Activity of Thiamphenicol against Gram-Negative Bacteria

| Bacterial Strain | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Haemophilus influenzae (ampicillin-resistant) | - | <2 for 76.9% of strains | - | - | nih.gov |

| Klebsiella pneumoniae | 16 | - | - | - | nih.govnih.gov |

| Moraxella catarrhalis | - | - | - | - | nih.gov |

Activity Against Mycoplasmas and Rickettsiae

Thiamphenicol has demonstrated efficacy against atypical pathogens such as Mycoplasma and Rickettsia.

Research has confirmed the activity of thiamphenicol against Mycoplasma pneumoniae, a common cause of atypical pneumonia. nih.gov In a study evaluating various antimicrobials, the MIC90 value of thiamphenicol for M. pneumoniae was 4 mg/L.

In vitro studies have also established the susceptibility of various Rickettsia species to thiamphenicol. A comprehensive study involving 27 rickettsial strains found that the MICs of thiamphenicol ranged from 0.5 to 4 μg/ml.

Efficacy Against Atypical Bacterial Pathogens

The antibacterial spectrum of this compound extends to other atypical bacterial pathogens, notably Chlamydia pneumoniae. nih.gov This bacterium is a significant cause of respiratory tract infections. nih.gov

In vitro studies have demonstrated that this compound is one of the most active drugs against C. pneumoniae, with its minimal inhibitory concentration (MIC) ranges being significantly lower than the breakpoint of thiamphenicol for respiratory pathogens. nih.gov

Anti-Biofilm Research

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. cdc.gov The N-acetylcysteine component of this compound has been investigated for its ability to disrupt these biofilms.

Mechanisms of Biofilm Disruption by N-Acetylcysteine Component

N-acetylcysteine (NAC) has been shown to possess significant anti-biofilm properties through various mechanisms. cdc.govyoutube.com It can both inhibit the formation of new biofilms and disrupt pre-existing mature biofilms. cdc.gov

One of the primary mechanisms of NAC's anti-biofilm activity is its ability to reduce the production of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. youtube.com Studies have shown that NAC can penetrate the bacterial membrane, leading to increased oxidative stress and a halt in protein synthesis within the bacterial cells. nih.gov

Furthermore, NAC, being a weak organic acid, can lower the pH of the surrounding environment. nih.gov This change in pH is crucial for its biofilm-dismantling activity. nih.gov Research on biofilms from chronic wounds demonstrated that NAC at concentrations with a pH below its pKa (3.24) resulted in bacterial cell death and the breakdown of the EPS. nih.gov

By disrupting the biofilm structure, NAC can enhance the penetration and efficacy of antibiotics, helping to overcome the resistance often associated with biofilm-related infections. cdc.govyoutube.com This synergistic effect is particularly relevant in the context of this compound, where the mucolytic and anti-biofilm properties of NAC complement the antibacterial action of thiamphenicol, especially in infections where biofilms are present. nih.govnih.gov

Potentiation of Thiamphenicol's Antibacterial Activity against Biofilms by N-Acetylcysteine

N-acetylcysteine has been shown to enhance the antibacterial efficacy of thiamphenicol, especially against bacteria encapsulated within a biofilm. researchgate.net A study investigating the microbiological activity of TGA against clinically significant microorganisms demonstrated that the combination of thiamphenicol and NAC led to a significant reduction in the optical density of Streptococcus pneumoniae biofilms. researchgate.netcmac-journal.ru This potentiation is a critical aspect of TGA's therapeutic value, as biofilms are a common feature of chronic respiratory infections and contribute to treatment failure. The mucolytic properties of NAC are thought to disrupt the biofilm matrix, thereby allowing thiamphenicol to penetrate and exert its antibacterial effect on the embedded bacteria more effectively. While NAC on its own has been noted for its ability to interfere with biofilm formation and disrupt mature biofilms of various bacteria, its combination with thiamphenicol in TGA provides a synergistic approach to combating biofilm-associated infections. researchgate.net

Neutralization of Thiamphenicol-Induced Biofilm Formation in Specific Bacterial Strains

An interesting and clinically relevant finding is the ability of N-acetylcysteine to counteract a paradoxical effect observed with thiamphenicol alone. In some resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, exposure to thiamphenicol was found to increase biofilm formation. researchgate.netcmac-journal.ru However, when combined with NAC, as in the TGA formulation, this induction of biofilm was neutralized. researchgate.netcmac-journal.ru This suggests that while thiamphenicol monotherapy might inadvertently promote biofilm development in certain resistant bacteria, the presence of NAC mitigates this risk, ensuring a more consistent anti-biofilm effect across a range of bacterial species and resistance profiles.

Comparative Analysis of TGA Efficacy Against Biofilms versus Planktonic Cells

Bacteria can exist in two distinct states: as free-floating planktonic cells or as organized, surface-attached communities known as biofilms. It is well-established that bacteria within biofilms exhibit significantly higher resistance to antimicrobial agents compared to their planktonic counterparts. nih.govnih.gov Research on TGA has shown that while thiamphenicol is effective against planktonic respiratory pathogens, the addition of NAC in the TGA formulation is crucial for its enhanced activity against biofilms. researchgate.netthieme-connect.com

Studies have shown that the minimum inhibitory concentrations (MICs) of thiamphenicol and TGA (based on the thiamphenicol component) are identical for the majority of bacterial strains tested, indicating that NAC does not interfere with the intrinsic antibacterial activity of thiamphenicol against planktonic cells. researchgate.netcmac-journal.ru However, the true advantage of the combination becomes evident when targeting biofilms. For instance, in S. pneumoniae, TGA demonstrated a significant reduction in biofilm density, an effect not as pronounced with thiamphenicol alone. researchgate.net This highlights the specialized role of NAC in disrupting the protective biofilm structure, thereby rendering the embedded bacteria more susceptible to the antibiotic action of thiamphenicol. The increased tolerance of biofilms to antibiotics is a major clinical challenge, and the enhanced efficacy of TGA against these structures underscores its therapeutic potential. nih.govnih.gov

Table 1: Comparative MICs of Thiamphenicol and Thiamphenicol Glycinate Acetylcysteinate (TGA) against Respiratory Pathogens

| Organism | Thiamphenicol MIC50 (mg/L) | Thiamphenicol MIC90 (mg/L) | TGA (in terms of Thiamphenicol) MIC50 (mg/L) | TGA (in terms of Thiamphenicol) MIC90 (mg/L) |

| S. pneumoniae | 0.5 | 1-2 | 0.5 | 1-2 |

| H. influenzae | 0.5 | 1 | Not specified | Not specified |

| S. pyogenes | 2 | 4 | Not specified | Not specified |

This table is based on data from a study that found the MICs of thiamphenicol and TGA (in terms of thiamphenicol) were the same for 87.5% of strains. researchgate.netcmac-journal.ru

Bacterial Resistance Mechanisms Studies

The development of bacterial resistance is a major concern in antimicrobial therapy. Research on thiamphenicol and TGA has provided insights into their activity against resistant strains and the molecular underpinnings of biofilm resistance.

Infrequency of Bacterial Resistance Development to Thiamphenicol

Thiamphenicol has demonstrated a sustained record of therapeutic efficacy, which is partly attributed to a relatively low incidence of acquired bacterial resistance. nih.govthieme-connect.com After many years of clinical use, thiamphenicol maintains its activity against a broad spectrum of respiratory pathogens. nih.govthieme-connect.com Studies have shown its effectiveness against ampicillin-resistant H. influenzae and erythromycin-resistant S. pneumoniae. researchgate.net This sustained activity suggests that the mechanisms of resistance to thiamphenicol are less readily acquired or expressed compared to some other classes of antibiotics.

TGA Activity Against Beta-Lactamase Producing Strains

A significant advantage of thiamphenicol, and by extension TGA, is its powerful bactericidal effect against both beta-lactamase-positive and beta-lactamase-negative strains of Haemophilus influenzae. researchgate.net Beta-lactamases are enzymes produced by some bacteria that inactivate beta-lactam antibiotics like penicillins and cephalosporins. reactgroup.org The ability of TGA to effectively target these resistant strains makes it a valuable therapeutic option in infections where beta-lactamase-producing organisms are prevalent. This activity is crucial in the context of respiratory infections, where H. influenzae is a common pathogen.

Molecular and Genetic Basis of Biofilm Resistance and TGA Intervention

The resistance of biofilms to antibiotics is a complex phenomenon attributed to several factors. The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, limiting the penetration of antimicrobial agents. nih.govnih.gov Furthermore, the physiological heterogeneity within the biofilm, including areas of low oxygen and nutrient availability, leads to the presence of dormant or slow-growing persister cells that are less susceptible to antibiotics. nih.gov Gene transfer between bacteria is also more frequent within the close confines of a biofilm, facilitating the spread of resistance genes. nih.gov

The intervention of TGA in these resistance mechanisms is primarily through the action of NAC on the biofilm structure. NAC, a thiol-containing compound, is believed to disrupt the disulfide bonds within the proteins of the EPS matrix, leading to the breakdown of the biofilm. nih.gov This disruption of the biofilm's structural integrity allows for better penetration of thiamphenicol to the bacterial cells. By breaking down the biofilm, NAC also potentially exposes the bacteria to a more uniform environment, possibly reducing the number of persister cells and increasing their susceptibility to the antibiotic. While thiamphenicol itself acts by inhibiting protein synthesis in bacteria, its efficacy is significantly enhanced by the biofilm-disrupting capabilities of NAC in the TGA formulation. researchgate.net

Preclinical Pharmacological and Pharmacodynamic Studies of Thiamphenicol Glycinate Acetylcysteine

Preclinical Pharmacokinetic Investigations

Pharmacokinetic studies in animal models have focused on understanding how Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteine is absorbed, distributed, metabolized, and eliminated, providing a foundation for its therapeutic application.

Following administration, Thiamphenicol glycinate acetylcysteine is designed for rapid absorption and distribution. A study in guinea pigs with experimentally induced Haemophilus influenzae infection provides key insights into the distribution of thiamphenicol (TAP) after a single subcutaneous dose of this compound (TGA). nih.gov Serum levels of TAP were found to be elevated at one hour post-administration and remained detectable for up to 24 hours. nih.gov

A significant finding was the compound's distribution to the lungs. Lung tissue levels of thiamphenicol were comparable to the peak serum concentrations but were observed to decrease more slowly than the serum levels, indicating a sustained presence at a primary site of respiratory infection. nih.gov This suggests that the administration of TGA leads to favorable lung penetration and retention of the active antibiotic moiety. nih.gov

Table 1: Thiamphenicol (TAP) Concentration in Guinea Pigs after a Single Dose of TGA (15 mg/kg, s.c.)

| Time (Hours) | Mean Serum Concentration (µg/mL) | Mean Lung Tissue Concentration (µg/g) |

| 1 | High (Peak) | Comparable to Peak Serum |

| 3 | Decreasing | Elevated |

| 6 | Decreasing | Elevated |

| 12 | Detectable | Higher than Serum |

| 24 | Detectable | Higher than Serum |

| Data based on findings from a study in experimentally infected guinea pigs. nih.gov |

The core of this compound's mechanism is its in-vivo hydrolysis. The compound itself is a prodrug, which is cleaved by tissue esterases to release thiamphenicol glycinate ester and N-acetylcysteine. wikipedia.org The thiamphenicol glycinate ester is then rapidly hydrolyzed, releasing the active antibiotic, thiamphenicol. wikipedia.org

This enzymatic release mechanism is particularly advantageous at infection sites, which are often characterized by high cellular activity and the presence of esterases. wikipedia.orgnih.gov The rapid release of both the antibiotic (thiamphenicol) and the mucolytic (N-acetylcysteine) directly at the site of infection is believed to contribute significantly to its therapeutic efficacy, especially in respiratory infections where mucus clearance is beneficial. nih.gov

Studies on the elimination of thiamphenicol, the active antibiotic component, show that it is primarily excreted unchanged in the urine. ekb.eg Unlike its analogue chloramphenicol (B1208), thiamphenicol's elimination is not significantly dependent on hepatic glucuronide conjugation. ekb.eg This characteristic suggests that its clearance may be less affected by liver function.

In a study involving male goats administered thiamphenicol glycinate HCl, the elimination half-life after intravenous injection was approximately 1.20 hours. ekb.eg The total body clearance was calculated to be 1.025 L/kg/h. ekb.eg While this study used a related compound, it provides valuable insight into the elimination kinetics of the thiamphenicol moiety. The elimination half-life of N-acetylcysteine has been studied in cats, showing a mean of 0.78 hours after IV administration and 1.34 hours after oral administration, although bioavailability was low via the oral route. researchgate.net

Table 2: Pharmacokinetic Elimination Parameters of Thiamphenicol in Goats

| Parameter | Value (Mean ± SD) |

| Elimination Half-Life (t½) | 1.20 ± 0.163 hours |

| Total Body Clearance (ClB) | 1.025 ± 0.04 L/kg/h |

| Data from a study on thiamphenicol glycinate HCl in male goats. ekb.eg |

Pharmacodynamic Characterization

The pharmacodynamic properties of this compound are defined by the combined antimicrobial and mucolytic effects of its active components at the site of infection.

The antimicrobial activity of this compound is directly attributable to the released thiamphenicol. wikipedia.org In vitro studies have determined the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against a range of respiratory pathogens. nih.gov The antibacterial activity of this compound was found to be similar to that of thiamphenicol-glycinate, and comparable to amoxicillin (B794) plus clavulanic acid for many pathogens. nih.gov

Research has shown that for the majority of tested bacterial strains (87.5%), the MIC of this compound (in terms of thiamphenicol content) was the same as for thiamphenicol alone. cmac-journal.ru This indicates that the addition of the acetylcysteine component does not interfere with the intrinsic antimicrobial potency of thiamphenicol. nih.govcmac-journal.ru The compound demonstrates a broad spectrum of activity against common respiratory pathogens including S. aureus, K. pneumoniae, S. pyogenes, S. pneumoniae, M. catarrhalis, and H. influenzae. nih.gov

The dual-action nature of this compound has shown significant efficacy in experimental infection models. In a mouse model of Streptococcus pyogenes pneumonia, aerosolized TGA demonstrated better efficacy, particularly in terms of survival rate, compared to aerosolized thiamphenicol glycinate hydrochloride. nih.gov This enhanced effect is attributed to the rapid release of both thiamphenicol and N-acetylcysteine at the infection site, coupled with favorable pharmacokinetic properties. nih.gov

Furthermore, the presence of N-acetylcysteine has been shown to potentiate the antibacterial activity of thiamphenicol against S. pneumoniae biofilms. cmac-journal.ru Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. wikipedia.org The ability of TGA to effectively tackle biofilms represents a significant advantage in managing chronic or persistent infections. wikipedia.orgcmac-journal.ru Clinical studies have supported these preclinical findings, showing high rates of microbiological eradication in patients with upper respiratory tract infections caused by susceptible pathogens like S. pyogenes, S. pneumoniae, and H. influenzae. nih.gov

Modulatory Effects on Host Physiological Responses in Preclinical Settings

This compound (TGA) is a combination molecule that releases thiamphenicol glycinate ester and N-acetylcysteine (NAC) upon administration. wikipedia.org While thiamphenicol provides the antibacterial action, the N-acetylcysteine component is recognized for its significant modulatory effects on various host physiological responses, primarily through its antioxidant and anti-inflammatory properties. nih.govnih.gov Preclinical research has shed light on these effects, demonstrating the compound's potential to influence the host's response to infection and inflammation beyond direct antimicrobial activity.

The N-acetylcysteine (NAC) component of TGA is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. arvojournals.org By replenishing intracellular GSH levels, NAC plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of various inflammatory conditions. nih.govmdpi.com

Preclinical studies have demonstrated that NAC can directly scavenge reactive oxygen species (ROS) and reduce the production of pro-inflammatory cytokines. nih.govarvojournals.org This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govnih.gov The inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

In a preclinical model of Haemophilus influenzae infection in guinea pigs, thiamphenicol glycinate N-acetylcysteinate (TGA) demonstrated a more rapid reduction in lung bacterial counts compared to other antibiotics. nih.gov This suggests that the combination of the antibiotic with NAC may enhance the host's ability to clear the infection. nih.govcapes.gov.br The improved resolution of the infective process is attributed to the favorable pharmacokinetic and pharmacodynamic properties of TGA. nih.govcapes.gov.br

Furthermore, in vitro studies on human peripheral blood mononuclear cells have shown that NAC can modulate cytokine production, although the effects can be complex and dependent on the specific cellular context. nih.gov In a high-glucose environment, which can induce oxidative stress and inflammation, NAC has been shown to have beneficial effects on conjunctival epithelial cells by reducing apoptosis and inflammation. arvojournals.org

The modulatory effects of NAC on host cells are not limited to the respiratory system. In a rat model of high-fat diet-induced obesity, NAC supplementation was found to ameliorate myocardial inflammation and oxidative stress. nih.gov It achieved this by reducing the concentration of arachidonic acid, a precursor for pro-inflammatory molecules, and inhibiting the expression of key inflammatory enzymes like COX-2 and 5-LOX. nih.gov

In vitro studies have also highlighted NAC's ability to protect induced pluripotent stem cells from stress by decreasing intracellular ROS and nitric oxide, reducing apoptosis and senescence, and improving mitochondrial function. nih.gov This protective effect on host cells underscores the broad-ranging modulatory potential of the NAC component of TGA.

The following tables summarize key findings from preclinical studies on the modulatory effects of N-acetylcysteine, a component of this compound, on host physiological responses.

| Preclinical Model | Key Findings | Reference |

| Haemophilus influenzae infected guinea pigs | Thiamphenicol glycinate N-acetylcysteinate (TGA) led to significantly lower lung bacterial counts at 3 hours compared to controls. | nih.gov |

| Human peripheral blood mononuclear cells (in vitro) | NAC up-regulates pro-inflammatory cytokines and down-regulates anti-inflammatory cytokines, a process associated with increased glutathione levels. | nih.gov |

| Human conjunctival epithelial cells in high-glucose (in vitro) | NAC reduced high glucose-induced ROS activation, apoptosis, and levels of cleaved caspase-3, BAX, IL-6, and TNF-α. | arvojournals.org |

| Rat model of high-fat diet-induced obesity | NAC administration ameliorated NF-κB expression, inhibiting the secretion of proinflammatory cytokines and increasing antioxidant levels. | nih.gov |

| Induced pluripotent stem cells (in vitro) | NAC supplementation decreased oxidative stress, rescued the decline in cellular properties, and promoted hematopoietic differentiation. | nih.gov |

| Peritoneal macrophages from mice with endotoxin-induced oxidative stress (in vitro) | NAC decreased raised adherence, ingestion, ROS production, and TNFα levels in macrophages from animals injected with LPS. | nih.gov |

Table 1: Summary of Preclinical Studies on the Modulatory Effects of N-acetylcysteine

| Parameter | Effect of N-acetylcysteine | Mechanism | Reference |

| Oxidative Stress | Reduction | Increases intracellular glutathione (GSH) levels; direct scavenging of reactive oxygen species (ROS). | arvojournals.orgnih.govmdpi.com |

| Inflammation | Reduction | Inhibition of NF-κB signaling pathway; decreased production of pro-inflammatory cytokines (IL-6, TNF-α). | nih.govnih.gov |

| Apoptosis | Reduction | Decreased levels of cleaved caspase-3 and BAX in a high-glucose environment. | arvojournals.org |

| Cellular Senescence | Reduction | Observed in induced pluripotent stem cells. | nih.gov |

| Mitochondrial Function | Improvement | Observed in induced pluripotent stem cells. | nih.gov |

Table 2: Modulatory Effects of N-acetylcysteine on Cellular Parameters

Synthesis and Derivatization Research of Thiamphenicol Glycinate Acetylcysteine

Investigational Synthesis Pathways of Thiamphenicol (B1682257) Glycinate (B8599266)

The synthesis of thiamphenicol glycinate is a critical precursor step in the production of thiamphenicol glycinate acetylcysteine. One patented method details an improved process for preparing thiamphenicol glycinate, aiming for high yields and procedural simplicity. google.com

An alternative and improved pathway involves a two-step process. First, thiamphenicol is reacted with a lower-alkyl acetoacetate (B1235776) enaminoglycine. The resulting intermediate, a thiamphenicol lower-alkylacetoacetate enaminoglycine ester, is then subjected to acid hydrolysis to produce thiamphenicol glycinate. google.com This method avoids the risks associated with catalytic hydrogenation and has been reported to produce good yields. google.com

For example, thiamphenicol can be dissolved in a mixture of dimethylformamide and pyridine (B92270). To this solution, the sodium salt of ethylacetoacetate enaminoglycine is added. The mixture is cooled, and pyridine hydrochloride is introduced to facilitate the reaction, forming the thiamphenicol ethylacetoacetate enaminoglycine ester. google.com The subsequent hydrolysis of this ester with an acid, such as hydrochloric acid, yields thiamphenicol glycinate hydrochloride. google.com

Table 1: Example of Thiamphenicol Glycinate Synthesis

| Step | Reactants | Reagents/Solvents | Conditions | Outcome | Yield | Reference |

| 1 | Thiamphenicol, N-carbobenzyloxyglycine | Dicyclohexylcarbodiimide | - | N-carbobenzyloxythiamphenicol glycinate | - | google.com |

| 2 | N-carbobenzyloxythiamphenicol glycinate | Palladium-carbon catalyst | Catalytic hydrogenation | Thiamphenicol glycinate | - | google.com |

| Alternative Step 1 | Thiamphenicol, Sodium salt of ethylacetoacetate enaminoglycine | Dimethylformamide, Pyridine, Pyridine hydrochloride | Cooled below room temperature | Thiamphenicol ethylacetoacetate enaminoglycine ester | - | google.com |

| Alternative Step 2 | Thiamphenicol ethylacetoacetate enaminoglycine ester | Hydrochloric acid | Acid hydrolysis | Thiamphenicol glycinate hydrochloride | Good | google.com |

Synthetic Methodologies for Acetylcysteine Integration

The integration of acetylcysteine with thiamphenicol glycinate is the final key step in forming the desired compound. An established industrial process utilizes a stable acid addition salt of thiamphenicol glycinate, specifically thiamphenicol glycinate hydrochloride, to overcome the limited stability of the thiamphenicol glycinate base. google.com

The process involves reacting thiamphenicol glycinate hydrochloride with dicyclohexylamine (B1670486) in a suitable solvent, such as dimethylformamide. This reaction precipitates dicyclohexylammonium (B1228976) hydrochloride, which is then removed by filtration. The resulting solution containing the free thiamphenicol glycinate is then reacted with acetylcysteine. google.com The final product, thiamphenicol glycinate acetylcysteinate, is precipitated from the solution by adding a suitable solvent like chloroform (B151607) or ethyl ether. google.com

Acetylation Reaction Optimization

The optimization of the acetylation reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized in such chemical syntheses include temperature, solvent system, and the stoichiometry of the reactants.

In the patented industrial process for this compound, stoichiometric quantities of thiamphenicol glycinate hydrochloride and dicyclohexylamine are used. google.com After the removal of the dicyclohexylammonium hydrochloride precipitate, a stoichiometric amount of acetylcysteine is added to the filtrate. google.com The reaction is carried out in dimethylformamide, and the final product is precipitated by the addition of chloroform. google.com A specific example in the patent describes cooling the mixture to 0°C after the addition of chloroform to facilitate precipitation, which resulted in a yield of 82%. google.com

While the patent provides a specific set of conditions, further optimization would likely involve a systematic study of the effects of varying the temperature of the reaction and precipitation, exploring different solvent and anti-solvent systems, and adjusting the molar ratios of the reactants to identify the conditions that provide the highest yield and purity with the most favorable process economics.

Purification Techniques for the Combined Compound

Purification of the final this compound compound is essential to ensure its quality and to remove any unreacted starting materials, by-products, or residual solvents. The primary method described in the patent literature for the purification of this compound is precipitation. google.com

In this process, after the reaction between thiamphenicol glycinate and acetylcysteine is complete in a solvent like dimethylformamide, a precipitation solvent (an anti-solvent) such as chloroform or ethyl ether is added. google.com This causes the desired compound, which is less soluble in the mixed solvent system, to precipitate out of the solution. The precipitate is then collected by filtration and washed, for instance with absolute ethyl alcohol, to remove impurities. google.com The final step is drying the purified product. google.com

For pharmaceutical applications, further purification techniques such as recrystallization from a suitable solvent or solvent mixture could be employed to achieve higher purity. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis of the purity of the final product and for the separation of any remaining impurities. mdpi.comijper.org While specific HPLC purification methods for this compound are not detailed in the provided search results, HPLC is a standard technique for the purification and quality control of pharmaceutical compounds. utah.ae

Table 2: Industrial Synthesis and Purification of this compound

| Step | Reactants/Materials | Solvents/Reagents | Conditions | Outcome | Yield | Reference |

| 1 | Thiamphenicol glycinate hydrochloride, Dicyclohexylamine | Dimethylformamide | Mixing for 30 minutes | Thiamphenicol glycinate solution and Dicyclohexylammonium hydrochloride precipitate | - | google.com |

| 2 | Thiamphenicol glycinate solution, Acetylcysteine | Chloroform | Cooled to 0°C | Precipitated Thiamphenicol glycinate acetylcysteinate | 82% | google.com |

| 3 | Precipitated compound | Absolute ethyl alcohol | Washing | Purified Thiamphenicol glycinate acetylcysteinate | - | google.com |

Novel Synthetic Routes and Process Innovations for N-Acetylcysteine

Recent research has focused on developing more efficient, high-yield, single-batch processes for NAC synthesis. One such novel method proposes the reaction of L-cysteine with N-acetyl-1H-benzotriazole in methanol (B129727) at room temperature. mdpi.com This approach avoids the use of harsh reducing agents and has been shown to achieve a high yield of 94% with a purity of 99.2% as determined by HPLC. mdpi.com The purification process in this method involves a three-step separation using suitable solvents. mdpi.com

Another approach involves the acylation of L-cystine followed by a reduction step to yield N-acetylcysteine. mdpi.com The reduction of the disulfide bond in bis-acetyl-l-cystine can be achieved using a reducing agent like metallic zinc or through an electrochemical process. mdpi.com

Process innovations also include utilizing by-products from other chemical processes. For instance, a patented method describes the preparation of N-acetylcysteine from the mother liquor obtained after the production of cysteine from cysteine hydrochloride. google.com This method involves adjusting the pH of the mother liquor, followed by acylation with acetic anhydride, neutralization, crystallization, and recrystallization to obtain refined N-acetylcysteine. google.com This approach not only reduces production costs but also alleviates environmental pressure by recycling waste streams. google.com

Table 3: Comparison of N-Acetylcysteine Synthesis Methods

| Method | Starting Material | Key Reagents/Steps | Reported Yield | Reported Purity | Reference |

| Traditional Acetylation | L-cysteine | Acetic anhydride, Sulfuric acid | - | - | uomustansiriyah.edu.iq |

| Peptide-Making Route | L-cysteine | N-acetyl-1H-benzotriazole, Methanol | 94% | 99.2% (HPLC) | mdpi.com |

| From Cysteine Mother Liquor | Cysteine mother liquor | Acetic anhydride, pH adjustment, Crystallization | - | >99.3% | google.com |

| Acylation of L-cystine | L-cystine | Acylation followed by reduction (e.g., with Zinc) | - | - | mdpi.com |

Advanced Analytical Methodologies in Thiamphenicol Glycinate Acetylcysteine Research

In Vitro Antimicrobial Susceptibility Testing Protocols

In vitro testing is fundamental to characterizing the antimicrobial profile of Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteine. These protocols establish the compound's potency against a spectrum of clinically relevant pathogens.

Broth Microdilution Techniques for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. researchgate.netcmac-journal.ru This quantitative assay involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. researchgate.net

Research on Thiamphenicol glycinate acetylcysteine has employed broth microdilution to ascertain its efficacy against various respiratory pathogens. Studies have shown that the MICs of thiamphenicol and this compound (calculated based on the thiamphenicol content) are identical for the majority of bacterial strains tested. researchgate.netcmac-journal.ru This indicates that the addition of N-acetylcysteine does not interfere with the intrinsic antibacterial activity of thiamphenicol. nih.gov The compound has demonstrated high in vitro activity against key pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.netcmac-journal.runih.gov

The results from these studies are often summarized using MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | 0.5 | 1-2 | researchgate.net |

| Haemophilus influenzae | 0.5 | 1 | researchgate.net |

Time-Kill Curve Analysis for Bactericidal Kinetics

Time-kill curve analysis provides dynamic information about the antimicrobial activity of a compound over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. uem.brnih.gov This method involves exposing a standardized inoculum of bacteria to the antimicrobial agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) in a broth culture. uem.br At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from each culture, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). nih.gov A plot of the log10 CFU/mL versus time illustrates the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

For the thiamphenicol component, studies have shown that it generally exerts a bacteriostatic effect against most susceptible species. researchgate.net However, a powerful bactericidal effect has been specifically noted against both beta-lactamase-positive and -negative strains of Haemophilus influenzae. researchgate.net Studies on the closely related compound chloramphenicol (B1208) have also described its action as purely bacteriostatic against organisms like Neisseria gonorrhoeae, as it inhibits growth but does not kill the bacteria within the typical assay time. nih.gov This suggests that the bactericidal or bacteriostatic nature of this compound is pathogen-dependent.

Biofilm Characterization Techniques

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antibiotics. nih.govnih.gov The combination of an antibiotic (thiamphenicol) and a mucolytic agent (N-acetylcysteine) in this compound makes it particularly suited for tackling biofilm-associated infections.

Quantitative Assessment of Biofilm Formation and Disruption

A common and effective method for the quantitative assessment of biofilm biomass is the crystal violet (CV) staining assay. cmac-journal.rumdpi.com In this technique, biofilms are cultured in microtiter plates. After the planktonic (free-floating) cells are washed away, the remaining adherent biofilm is stained with a 0.25% crystal violet solution. researchgate.net The dye, which binds to the cells and matrix components, is then solubilized using a solvent like 33% acetic acid or ethanol. researchgate.netmdpi.com The optical density (OD) of the resulting solution is measured with a spectrophotometer, providing a quantitative measure of the total biofilm biomass. researchgate.net

Studies using this method have demonstrated that cultivation with this compound can lead to a significant reduction in the optical density of S. pneumoniae biofilms. researchgate.netcmac-journal.ru Interestingly, while thiamphenicol alone was found to sometimes increase biofilm formation in certain resistant strains of S. aureus and K. pneumoniae, the combination with N-acetylcysteine neutralized this effect. researchgate.netcmac-journal.ru The N-acetylcysteine component itself has been shown to inhibit biofilm formation in a dose-dependent manner.

| NAC Concentration (mg/mL) | 'Slime' Index Relative to Control (%) | Reference |

|---|---|---|

| 0.25 | 63 | researchgate.net |

| 0.5 | 55 | researchgate.net |

| 1.0 | 46 | researchgate.net |

| 2.0 | 34 | researchgate.net |

| 4.0 | 26 | researchgate.net |

| 8.0 | 26 | researchgate.net |

Microscopic Techniques for Biofilm Structure Visualization

To visualize the three-dimensional architecture of biofilms and the structural changes induced by antimicrobial agents, advanced microscopic techniques are employed.

Scanning Electron Microscopy (SEM) provides high-resolution, detailed topographical images of the biofilm surface. researchgate.netnih.gov This technique is invaluable for observing changes in biofilm morphology, such as the disruption of the extracellular matrix and alterations to bacterial cell shape. nih.govresearchgate.net For SEM analysis, biofilms are typically fixed, dehydrated, and coated with a conductive material. nih.gov Research has utilized SEM to confirm the inhibitory effect of N-acetylcysteine on the formation of "slime" (a component of the biofilm matrix) by S. epidermidis. researchgate.net In studies on S. aureus biofilms, SEM imaging revealed that N-acetylcysteine treatment resulted in the disappearance of the cotton-like mass of the biofilm, leaving cells that appeared swollen with disrupted cell walls. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is a non-invasive technique that allows for the visualization of fully hydrated, living biofilms in three dimensions. nih.gov By using fluorescent stains, different components of the biofilm, such as live cells, dead cells, and the polysaccharide matrix, can be distinguished and imaged at various depths. This allows for the reconstruction of the 3D architecture and provides quantitative data on parameters like biofilm thickness, biovolume, and cell distribution. nih.gov CLSM has been used to confirm the results of quantitative assays, for instance, by visualizing the disaggregation of P. aeruginosa biofilms following treatment with N-acetylcysteine. researchgate.net

Molecular and Cellular Assays

Investigating the effects of this compound at the molecular and cellular level provides deeper insight into its mechanisms of action.

The primary molecular mechanism of the thiamphenicol component is the inhibition of bacterial protein synthesis. patsnap.com This is achieved by binding to the 50S subunit of the bacterial ribosome, which sterically blocks the peptidyl transferase enzyme. patsnap.com This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains and arresting bacterial growth. patsnap.com Assays to study this mechanism include ribosomal binding assays and in vitro protein synthesis inhibition assays. Furthermore, recent research has identified a novel oxidase, CmO, in some bacteria that can mediate resistance by oxidizing thiamphenicol. nih.govnih.gov The study of this resistance mechanism involves molecular techniques such as gene cloning, molecular docking, and site-directed mutagenesis to identify the key amino acid residues involved in the enzymatic inactivation of the antibiotic. nih.govresearchgate.netresearchgate.net

For the N-acetylcysteine (NAC) component, cellular assays are crucial for understanding its protective and antioxidant effects on host cells, which can be beneficial during an infection. NAC acts as a precursor to intracellular cysteine, which is used for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govkns.org

Cell Viability and Cytotoxicity Assays: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. kns.org It measures the reduction of thiazolyl blue tetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial enzymes in living cells. kns.org Stains like calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead or damaged cells) are used in fluorescence microscopy and flow cytometry to evaluate cell viability and membrane integrity after exposure to NAC. mdpi.com

Cell Viability and Proliferation Assays

In the research of this compound, assessing its impact on cell viability and proliferation is fundamental to understanding its cytoprotective and potential cytotoxic effects. Standard assays are employed to quantify the cellular response to the compound.

One common method is the use of tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In the context of this compound research, this assay could be used to determine the concentration-dependent effects of the compound on various cell types, including respiratory epithelial cells and immune cells. For instance, studies on N-acetylcysteine have utilized such assays to demonstrate its protective effects against oxidative stress-induced cell death.

Another key technique is the trypan blue exclusion assay, which provides a direct count of viable and non-viable cells. This method is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This assay is particularly useful for assessing the immediate cytotoxic effects of high concentrations of the compound.

Flow cytometry using viability dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) offers a more detailed analysis. This technique allows for the simultaneous assessment of cell viability and other cellular parameters, such as apoptosis, by co-staining with markers like Annexin V.

The following table summarizes hypothetical data from cell viability assays on a human bronchial epithelial cell line (BEAS-2B) exposed to this compound for 24 hours.

| Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | Percentage of Viable Cells (Trypan Blue) |

| 0 (Control) | 100 | 98 |

| 10 | 98 | 97 |

| 50 | 95 | 94 |

| 100 | 92 | 91 |

| 200 | 85 | 83 |

Hormone Secretion Profiling

The potential endocrine-disrupting effects of this compound, or its influence on hormonal secretion in inflammatory conditions, can be investigated through hormone secretion profiling. This involves the use of sensitive immunoassays to quantify the levels of specific hormones in biological fluids or cell culture media.

Enzyme-linked immunosorbent assays (ELISAs) are the most commonly used method for this purpose due to their high specificity and sensitivity. For example, in preclinical models of respiratory inflammation, the effect of this compound on the secretion of stress hormones like cortisol or corticosterone (B1669441) could be measured in plasma or serum samples.

In in vitro studies using cell lines such as adrenal or pituitary cells, the direct impact of the compound on hormone production can be assessed. The supernatant from cell cultures exposed to different concentrations of this compound would be collected and analyzed for hormone levels.

Radioimmunoassays (RIAs), although less common now due to the use of radioactive isotopes, can also be employed for their high sensitivity in detecting minute quantities of hormones.

A hypothetical study could investigate the effect of this compound on cortisol secretion from a human adrenal cell line (H295R) stimulated with a pro-inflammatory cytokine.

| Treatment | Cortisol Secretion (ng/mL) |

| Control | 5.2 |

| Pro-inflammatory Cytokine | 15.8 |

| Pro-inflammatory Cytokine + this compound (50 µg/mL) | 11.5 |

| Pro-inflammatory Cytokine + this compound (100 µg/mL) | 8.9 |

Gene Expression Profiling

To understand the molecular mechanisms underlying the effects of this compound, it is essential to analyze its impact on gene expression.

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

RNA sequencing (RNA-seq) is a powerful, high-throughput technique that allows for a comprehensive and unbiased analysis of the entire transcriptome of a cell or tissue. In the context of this compound research, RNA-seq can be used to identify all the genes and pathways that are altered in response to the compound.

For example, respiratory epithelial cells treated with this compound could be subjected to RNA-seq to identify differentially expressed genes related to inflammation, oxidative stress, mucus production, and tissue repair. This can reveal novel therapeutic targets and mechanisms of action. The data obtained from RNA-seq can be further analyzed using bioinformatics tools to identify enriched biological pathways and gene networks. Research on N-acetylcysteine has shown its ability to modulate the expression of genes involved in the antioxidant response and inflammation. stanford.edunih.gov

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Validation

Following the identification of candidate genes from RNA-seq, quantitative real-time polymerase chain reaction (RT-qPCR) is used to validate these findings. RT-qPCR is a highly sensitive and specific method for quantifying the expression levels of a targeted set of genes.

In a typical experiment, RNA would be extracted from cells or tissues treated with this compound, reverse-transcribed into complementary DNA (cDNA), and then subjected to qPCR with specific primers for the genes of interest. The expression levels are often normalized to a housekeeping gene to ensure accuracy. This technique is crucial for confirming the regulatory effects of the compound on specific genes identified in the transcriptomic analysis. For instance, studies have used RT-qPCR to show that N-acetylcysteine can downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

Below is a table representing hypothetical RT-qPCR validation of key inflammatory genes in lung tissue from a preclinical model of acute lung injury treated with this compound.

| Gene | Fold Change vs. Control (LPS-induced) | Fold Change vs. Control (LPS + TGA) |

| IL-6 | 12.5 | 4.2 |

| TNF-α | 9.8 | 3.1 |

| MUC5AC | 7.2 | 2.5 |

Histopathological Evaluation of Tissue Responses in Preclinical Models

Histopathological evaluation is a cornerstone of preclinical research, providing a visual assessment of the effects of a compound on tissue architecture and cellular morphology. In the study of this compound, this is particularly important for evaluating its efficacy in treating respiratory tract infections and its potential for causing tissue damage.

Specialized stains can also be used to highlight specific features. For example, Periodic acid-Schiff (PAS) stain can be used to visualize mucus production in the airways, while Masson's trichrome stain can be used to assess fibrosis.

The stained tissue sections are then examined under a microscope by a trained pathologist who can score the severity of various pathological features, such as inflammation, edema, and epithelial damage. This provides a semi-quantitative assessment of the compound's effect on the tissue. For instance, research on N-acetylcysteine has demonstrated its ability to reduce inflammatory cell infiltration and lung injury in animal models. nih.gov

A histopathological scoring system for lung injury in a preclinical model could include the following parameters:

| Pathological Feature | Score (0-4) | Description |

| Alveolar Congestion | 0-4 | 0=None, 4=Severe |

| Hemorrhage | 0-4 | 0=None, 4=Severe |

| Neutrophil Infiltration | 0-4 | 0=None, 4=Severe |

| Alveolar Wall Thickening | 0-4 | 0=None, 4=Severe |

Genetic and Molecular Research of N Acetylcysteine and Thiamphenicol Glycinate Acetylcysteine Components

N-Acetylcysteine Induced Gene Expression Alterations

N-Acetylcysteine (NAC) is the acetylated form of the amino acid L-cysteine and serves as a precursor for the antioxidant glutathione (B108866) (GSH). tandfonline.com Its influence extends to the genetic level, where it modulates the expression of a wide array of genes involved in critical cellular processes. Research has demonstrated that NAC can alter gene expression related to mucus production, antioxidant defenses, inflammation, cell proliferation, and senescence.

N-Acetylcysteine is recognized for its ability to modulate the expression of mucin genes, particularly MUC5AC, a major gel-forming mucin in the respiratory tract. Overexpression of MUC5AC is a hallmark of mucus hypersecretion in various respiratory conditions.